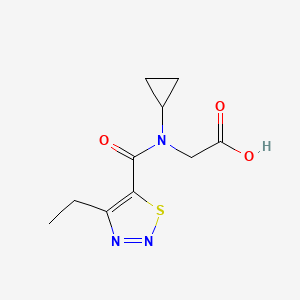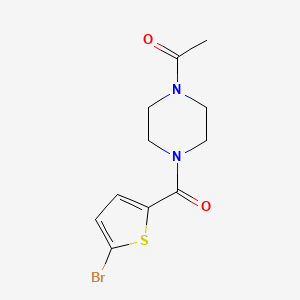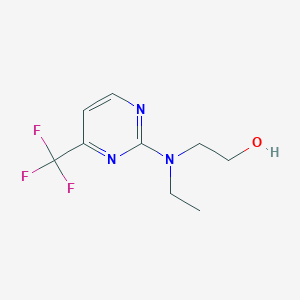
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it a subject of scientific research.
Méthodes De Préparation
The synthesis of 2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrimidine.
Nucleophilic Substitution: The 4-(trifluoromethyl)pyrimidine undergoes nucleophilic substitution with ethylamine to form the intermediate compound.
Reduction: The intermediate compound is then reduced to obtain the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol can be compared with other pyrimidine derivatives such as:
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
4-Amino-2-(trifluoromethyl)pyridine: Used in the synthesis of pharmaceutical ingredients and ligands for chemical reactions.
Pyrimidinamines: Act as mitochondrial complex I electron transport inhibitors.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H12F3N3O |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
2-[ethyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H12F3N3O/c1-2-15(5-6-16)8-13-4-3-7(14-8)9(10,11)12/h3-4,16H,2,5-6H2,1H3 |
Clé InChI |
SIVBDGSFNNFJPY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C1=NC=CC(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


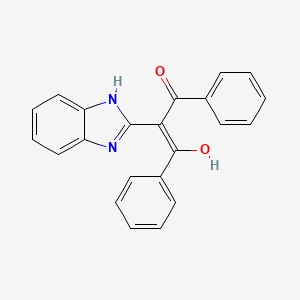
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
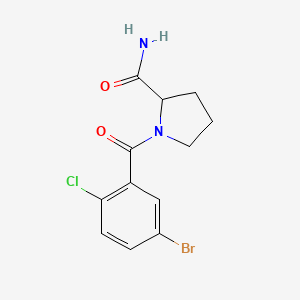
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
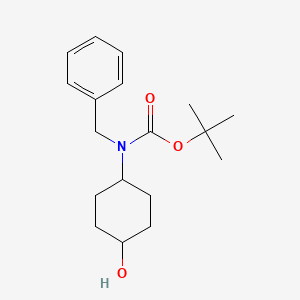
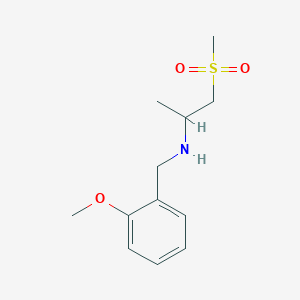

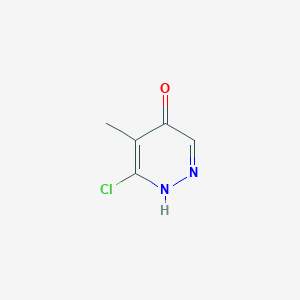

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
